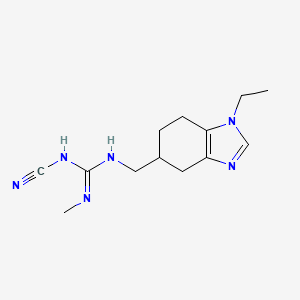![molecular formula C7H18FN3 B14340595 Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride CAS No. 103359-76-8](/img/structure/B14340595.png)
Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple dimethylamino groups attached to a methylene bridge, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride is typically synthesized through the reaction of dimethylamine with formaldehyde. The reaction proceeds as follows:
2(CH3)2NH+CH2O→[(CH3)2N]2CH2+H2O
This reaction is initiated by the addition of a strong, anhydrous acid, which facilitates the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure. This method ensures a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield simpler amines.
Substitution: The compound is known for its ability to undergo substitution reactions, particularly in the presence of strong acids.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids like hydrochloric acid and sulfuric acid. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different amines, while substitution reactions can produce a variety of substituted methanaminium derivatives .
Applications De Recherche Scientifique
Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways involving amines and their derivatives.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, with studies focusing on its effects on various biological targets.
Industry: It is employed in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound’s multiple dimethylamino groups allow it to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N’,N’-Tetramethylformamidinium chloride
- Eschenmoser’s salt
Uniqueness
Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride stands out due to its unique structure, which allows it to participate in a wide range of chemical reactions. Its versatility and stability make it a valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
103359-76-8 |
|---|---|
Formule moléculaire |
C7H18FN3 |
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
bis(dimethylamino)methylidene-dimethylazanium;fluoride |
InChI |
InChI=1S/C7H18N3.FH/c1-8(2)7(9(3)4)10(5)6;/h1-6H3;1H/q+1;/p-1 |
Clé InChI |
GZAOIYRBARKZMM-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=[N+](C)C)N(C)C.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


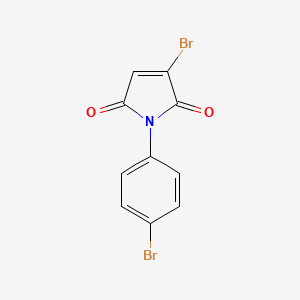
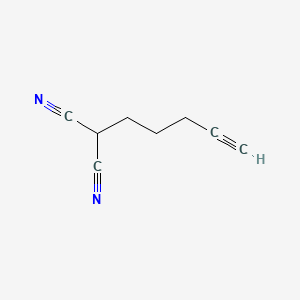
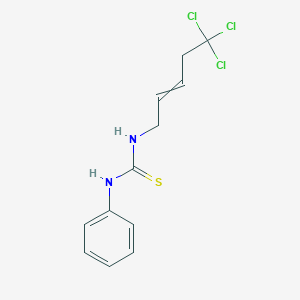
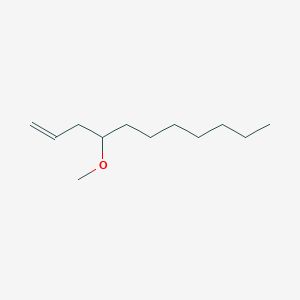
![Hexadecahydro-3,3'-spirobi[[2,4]benzodioxepine]](/img/structure/B14340539.png)
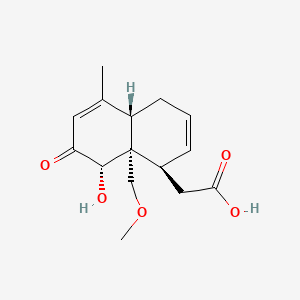
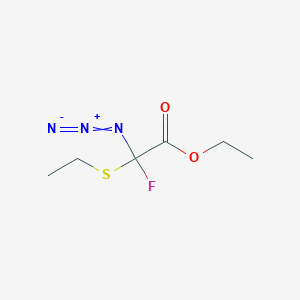
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340553.png)
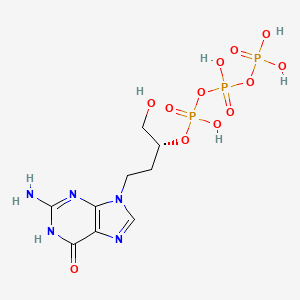
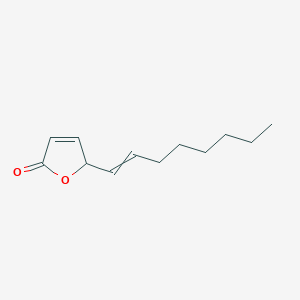
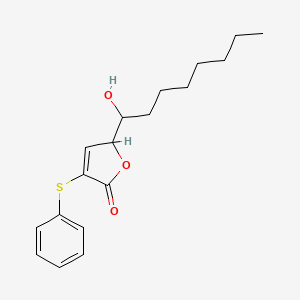
![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
